Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate
CAS No.: 1707727-89-6
Cat. No.: VC17444527
Molecular Formula: C9H10Br2O4S
Molecular Weight: 374.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1707727-89-6 |
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Molecular Formula | C9H10Br2O4S |
Molecular Weight | 374.05 g/mol |
IUPAC Name | methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate |
Standard InChI | InChI=1S/C9H10Br2O4S/c1-13-3-4-15-6-5(10)8(11)16-7(6)9(12)14-2/h3-4H2,1-2H3 |
Standard InChI Key | SOCBAWGVAUITKO-UHFFFAOYSA-N |
Canonical SMILES | COCCOC1=C(SC(=C1Br)Br)C(=O)OC |
Introduction
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C9H10Br2O4S and a molecular weight of 374.05 g/mol. It belongs to the class of thiophene derivatives, which are widely used in organic synthesis and materials science due to their unique electronic properties.
Synthesis Methods
The synthesis of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate typically involves multiple steps, starting from glycol monomethyl ether glycol. The process includes etherification and bromination reactions to introduce the desired functional groups. While specific industrial production methods are not well-documented, laboratory synthesis often employs standard organic synthesis techniques under controlled conditions to ensure high yields and purity.
Types of Reactions
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Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other groups through nucleophilic substitution reactions, allowing for the synthesis of various derivatives.
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Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, which may alter the electronic properties of the compound.
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Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
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Phosphorus Tribromide: Used for bromination reactions.
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Palladium Catalysts: Employed in coupling reactions.
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Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Scientific Research Applications
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate has applications in several fields:
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Chemistry: Used as a building block in the synthesis of more complex organic molecules.
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Biology: Investigated for its potential biological activities and interactions with biomolecules.
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Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
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Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Comparison with Similar Compounds
Compound | Molecular Formula | Molecular Weight | Key Features |
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Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate | C9H10Br2O4S | 374.05 g/mol | Methoxyethoxy group |
Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate | C7H6Br2O3S | 330.00 g/mol | Methoxy group instead of methoxyethoxy |
2,5-Dibromo-3-hexylthiophene | C10H14Br2S | 294.12 g/mol | Hexyl group instead of methoxyethoxy |
Biological Activity
The biological activity of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is attributed to its interactions with various molecular targets. The compound's structure, particularly the bromine substituents and the methoxyethoxy group, enhances its reactivity and potential for electron transfer processes. Substitution reactions can alter its biological activity, while oxidation and reduction reactions may influence its pharmacological properties.
Safety and Handling
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is classified as a hazardous substance, causing skin and eye irritation and potential respiratory irritation. It is recommended for use only in research and development settings under the supervision of a technically qualified individual.
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